1-Isopropyl-3-methyl-piperazine dihydrochloride
Description
1-Isopropyl-3-methyl-piperazine dihydrochloride (C₈H₂₀Cl₂N₂, MW = 227.17 g/mol) is a piperazine derivative with a substituted aliphatic side chain. It is characterized by a piperazine ring bearing both isopropyl and methyl groups at positions 1 and 3, respectively, and is stabilized as a dihydrochloride salt to enhance aqueous solubility . The compound is synthesized via nucleophilic substitution and subsequent protonation with hydrochloric acid, a method common to piperazine derivatives .
Properties
IUPAC Name |
3-methyl-1-propan-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-5-4-9-8(3)6-10;;/h7-9H,4-6H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJQBDFLIEYUUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Ethylenediamine Derivatives
The core strategy involves sequential alkylation of ethylenediamine to introduce isopropyl and methyl groups. As demonstrated in US6603003B2, substituted ethylenediamines react with esters to form dehydropiperazine-2-one intermediates, which are subsequently reduced. For 1-isopropyl-3-methyl-piperazine, the process begins with N-isopropyl ethylenediamine and methyl benzoylformate (or analogous esters).
Reaction Mechanism :
-
Condensation :
This step, conducted in toluene or methanol at 60–65°C, achieves cyclization via nucleophilic acyl substitution. -
Reduction :
The dehydropiperazine-2-one intermediate is reduced using LiAlH in tetrahydrofuran (THF) at 50–55°C, yielding the free base 1-isopropyl-3-methylpiperazine .
Key Data :
| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Condensation | Methyl isopropylformate | Toluene | 60–65 | ~70 |
| Reduction | LiAlH | THF | 50–55 | 60–65 |
Direct Alkylation of Piperazine
Alternative routes involve alkylating pre-formed piperazine. However, selectivity for the 1- and 3-positions is challenging. Protecting group strategies (e.g., Boc or Cbz) may be employed to direct methylation and isopropylation sequentially. For example:
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Protection : Boc-anhydride selectively protects one nitrogen.
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Methylation : CHI/KCO in DMF introduces the methyl group at N-3.
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Deprotection and Isopropylation : TFA removes Boc, followed by reaction with isopropyl bromide.
Limitations :
-
Low regioselectivity without protection.
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Requires multiple purification steps, reducing overall yield.
Intermediate Reduction and Optimization
Reductive Amination Pathways
US6603003B2 highlights LiAlH as the optimal reductant for dehydropiperazine-2-ones, achieving >60% yield. Comparative studies with NaBH or BH show inferior performance due to steric hindrance from the isopropyl group:
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiAlH | THF | 50–55 | 60.5 |
| NaBH | MeOH | 25 | <20 |
| BH·THF | THF | 65 | 35 |
Critical Factors :
-
Steric Effects : Bulkier isopropyl groups necessitate stronger reductants.
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Solvent Polarity : THF enhances LiAlH activity by stabilizing intermediates.
Salt Formation: Dihydrochloride Isolation
Acidic Workup and Crystallization
The free base is treated with HCl gas or concentrated HCl in ethanol to precipitate the dihydrochloride salt. US20150284338A1 details similar protocols for pyrimidinyl-piperazine derivatives, achieving >95% purity via recrystallization from hexane/ethyl acetate.
Procedure :
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Dissolve 1-isopropyl-3-methylpiperazine in anhydrous ethanol.
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Bubble HCl gas until pH < 2.
-
Concentrate under vacuum and recrystallize.
Yield : 85–90% (after two recrystallizations).
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Large-scale synthesis (e.g., >100 kg batches) requires solvent recycling. Toluene and THF are distilled and reused, reducing costs by ~30%.
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
-
Problem : Competing N-1 and N-4 alkylation.
-
Solution : Use bulky directing groups (e.g., trityl) or low temperatures (0–5°C) to favor N-3 substitution.
Byproduct Formation During Reduction
-
Problem : Over-reduction to piperidine derivatives.
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Solution : Strict stoichiometric control of LiAlH (1.1–1.3 equiv).
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-3-methyl-piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas or metal hydrides.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often include controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can result in a wide range of functionalized piperazine derivatives .
Scientific Research Applications
Chemical Research
1-Isopropyl-3-methyl-piperazine dihydrochloride is utilized as a building block for synthesizing more complex organic molecules. Its structural properties allow for various chemical modifications, making it valuable in the development of new compounds with diverse functionalities.
Biological Research
This compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
- Anticancer Activity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, such as HeLa and HepG2, with IC50 values of 38.44 μM and 54.25 μM, respectively. These findings suggest that the compound may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .
Medicinal Chemistry
The compound is being investigated for its potential use in pharmaceuticals targeting the central nervous system. Its ability to act as a ligand for specific receptors may modulate their activity, influencing various biological pathways relevant to drug development .
Case Studies and Research Findings
Several studies have highlighted the applications of this compound:
- Anticancer Activity Study : A research study assessed the compound's cytotoxic effects on different cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis .
- Antimicrobial Testing : In vitro assays demonstrated significant inhibitory effects against various bacterial strains, indicating its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-piperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Effects: The isopropyl group in the target compound confers higher lipophilicity compared to cyclohexyl or phenyl derivatives, which may influence membrane permeability . Aromatic substituents (e.g., 4-methylphenyl) reduce solubility due to hydrophobic interactions, whereas dihydrochloride salts universally improve aqueous solubility .
- Thermal Stability: Trimetazidine dihydrochloride (m.p. 146–148°C) demonstrates higher thermal stability than other analogues, likely due to its trimethoxybenzyl group enhancing crystalline packing .
Biological Activity
1-Isopropyl-3-methyl-piperazine dihydrochloride is a compound that has garnered attention in scientific research for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of both an isopropyl group and a methyl group on the piperazine structure contributes to its unique chemical properties and biological activities. The molecular formula is CHClN with a molecular weight of approximately 178.7 g/mol.
The compound acts primarily as a ligand for various neurotransmitter receptors, notably serotonin (5-HT) and dopamine receptors. These interactions are crucial for modulating mood and cognitive functions, suggesting potential applications in treating mood disorders such as depression and anxiety .
Interaction with Receptors
- Serotonin Receptors : Modulation of serotonin levels can influence mood regulation.
- Dopamine Receptors : Interaction with dopaminergic pathways may affect reward mechanisms and motivation.
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various pathogens.
- Antiviral Activity : The compound shows promise in inhibiting viral replication, particularly in early stages of the viral lifecycle .
- Anticancer Potential : Research has indicated that derivatives of piperazine can exhibit antiproliferative effects against cancer cell lines, including pancreatic cancer cells .
Case Studies
- Antiviral Efficacy : A study demonstrated that compounds related to piperazine derivatives exhibited significant inhibitory effects against dengue virus serotype 2 (DENV2), with an IC value of 3.03 µM and a selectivity index (SI) of 5.30, indicating effective antiviral activity with low cytotoxicity .
- Anticancer Activity : In vitro studies have shown that modifications to the piperazine structure can enhance the cytotoxicity against various cancer cell lines. For instance, certain derivatives displayed high growth inhibition rates in pancreatic cancer cell lines, suggesting that structural modifications may lead to improved therapeutic profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Notable Biological Activity |
|---|---|---|
| Piperazine | Basic structure | Antidepressant properties |
| 1-Methylpiperazine | Single methyl group | Antimicrobial activity |
| 1-Isopropylpiperazine | Isopropyl group | Enhanced interaction with neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
